molecular formula C23H29N3O4S B4348668 N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348668
M. Wt: 443.6 g/mol
InChI Key: BLFKZXMDXSRXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a pyrazolylmethyl group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dimethoxyphenyl Ethylamine: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.

    Synthesis of the Pyrazolylmethyl Intermediate: This involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde and a suitable amine.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl ethylamine with the pyrazolylmethyl intermediate in the presence of a sulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-5-26-20(12-14-24-26)17-25(31(27,28)21-9-6-18(2)7-10-21)15-13-19-8-11-22(29-3)23(16-19)30-4/h6-12,14,16H,5,13,15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFKZXMDXSRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.